4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Benzamide: Finally, the benzamide is formed by reacting the amine group of the thiazole derivative with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamide: Similar structure but with a methanamide group.
Uniqueness
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the thiazole ring offers potential for various interactions with biological targets.
Properties
IUPAC Name |
4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-22-19(13-25-14)16-6-5-7-18(12-16)23-20(24)15-8-10-17(11-9-15)21(2,3)4/h5-13H,1-4H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOYDDDJEPMGNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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